N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide
Overview
Description
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with propylamine to form N3-(2,4-dichlorobenzyl)-N3-propylamine. This intermediate is then reacted with 6-chloro-4-(trifluoromethyl)nicotinic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N3-(2,4-dichlorobenzyl)-2-{[3-(trifluoromethyl)phenyl]thio}nicotinamide
- N3-(2,4-dichlorobenzyl)-2-[(3-chlorophenyl)thio]nicotinamide
Uniqueness
Compared to similar compounds, N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide is unique due to its specific combination of halogen atoms and the trifluoromethyl group.
Properties
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]-N-propyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-2-5-25(9-10-3-4-11(18)6-14(10)19)16(26)12-8-24-15(20)7-13(12)17(21,22)23/h3-4,6-8H,2,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZWIGJPRVQDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.